molecular formula C12H16N6O3 B10905650 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10905650
M. Wt: 292.29 g/mol
InChI Key: FNYJVQRMLLJNTD-UHFFFAOYSA-N
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Description

N~5~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an ethyl group, a nitro group, and a carboxamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclization of hydrazine with a suitable diketone or β-keto ester, followed by nitration and carboxamidation reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N~5~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amino derivatives, and other functionalized compounds that retain the core pyrazole structure .

Scientific Research Applications

N~5~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N,2-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H16N6O3/c1-4-17-8-9(5-14-17)7-15(2)12(19)11-10(18(20)21)6-13-16(11)3/h5-6,8H,4,7H2,1-3H3

InChI Key

FNYJVQRMLLJNTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=C(C=NN2C)[N+](=O)[O-]

Origin of Product

United States

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